molecular formula C19H16N2O3 B2386778 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1114903-31-9

2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one

Cat. No.: B2386778
CAS No.: 1114903-31-9
M. Wt: 320.348
InChI Key: ZGAGQEVCMSAXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one typically involves multi-component reactions (MCRs) that are efficient and environmentally friendly. One common method is the reaction of 4-ethylbenzaldehyde, 4-methoxyphenylhydrazine, and ethyl acetoacetate in the presence of a catalyst such as piperidine under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired chromeno-pyrazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol
  • 2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones
  • Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives

Uniqueness

2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one stands out due to its unique combination of an ethylphenyl group and a methoxy group, which contribute to its distinct chemical and biological properties. This compound exhibits a broader spectrum of biological activities compared to its analogs, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-3-12-4-7-14(8-5-12)21-19(22)16-10-13-6-9-15(23-2)11-17(13)24-18(16)20-21/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAGQEVCMSAXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.